molecular formula C16H30N2O4 B107289 Piperazine, 1,4-bis(butoxyacetyl)- CAS No. 17149-27-8

Piperazine, 1,4-bis(butoxyacetyl)-

Cat. No.: B107289
CAS No.: 17149-27-8
M. Wt: 314.42 g/mol
InChI Key: OIABNNBFKLLPIG-UHFFFAOYSA-N
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Description

Piperazine, 1,4-bis(butoxyacetyl)-, is a piperazine derivative functionalized with two butoxyacetyl groups at the 1,4-positions. The butoxyacetyl substituent consists of an acetyl group linked to a butoxy chain (–O–C₄H₉), imparting both hydrophobic (alkyl chain) and polar (ether oxygen, carbonyl) characteristics.

Properties

CAS No.

17149-27-8

Molecular Formula

C16H30N2O4

Molecular Weight

314.42 g/mol

IUPAC Name

2-butoxy-1-[4-(2-butoxyacetyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C16H30N2O4/c1-3-5-11-21-13-15(19)17-7-9-18(10-8-17)16(20)14-22-12-6-4-2/h3-14H2,1-2H3

InChI Key

OIABNNBFKLLPIG-UHFFFAOYSA-N

SMILES

CCCCOCC(=O)N1CCN(CC1)C(=O)COCCCC

Canonical SMILES

CCCCOCC(=O)N1CCN(CC1)C(=O)COCCCC

Other CAS No.

17149-27-8

Synonyms

1,4-Bis(butoxyacetyl)piperazine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

2.1. Structural and Functional Group Analysis

The following table summarizes key piperazine derivatives from the evidence, highlighting substituent effects:

Compound Name Substituents Key Properties/Applications Reference
1,4-bis(methacryloyl)piperazine (NBMP) Methacryloyl Polymerizable monomer; synthesized via green chemistry using maghnite catalysts. Thermal stability: TGA data shows decomposition ~250°C.
1,4-bis(diphenylacetyl)piperazine Diphenylacetyl Bulky aromatic substituents likely increase hydrophobicity; limited solubility in polar solvents.
1,4-bis(2-hydroxyethyl)piperazine Hydroxyethyl High solubility in water due to –OH groups; used in kinase inhibitor synthesis. Mp: 133.5–136°C.
1,4-bis[3-(amino-dithiocarboxy)propionyl]piperazine Dithiocarboxypropionyl Sulfur-rich substituents; anti-tumor activity against HL-60 cells (90% inhibition at 10 μM).
5,5'-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one) Chloro-dithiolone Electrophilic sulfur groups; potential pharmacological applications (e.g., antiparasitic agents).
Piperazine, 1,4-bis(butoxyacetyl)- Butoxyacetyl Inferred: Moderate solubility in organic solvents; potential for surfactant-like behavior due to alkyl-ether linkage. N/A
2.3. Physicochemical Properties
  • Solubility: Hydrophilic groups (e.g., –OH in 1,4-bis(2-hydroxyethyl)piperazine) enhance water solubility . Bulky aromatic groups (e.g., diphenylacetyl) reduce solubility in polar solvents . Butoxyacetyl groups likely confer moderate solubility in both polar (via ether/carbonyl) and nonpolar (via alkyl chain) solvents.
  • Thermal Stability: 1,4-bis(methacryloyl)piperazine decomposes at ~250°C, as shown by TGA . Selenogallate frameworks with piperazine cations (e.g., [bappH₂][Ga₂Se₄]) exhibit thermal stability up to 200°C, influenced by counterion interactions .

Key Research Findings

  • Substituent-Driven Activity : Electron-withdrawing groups (e.g., chloro, dithiolone) enhance electrophilicity and biological activity (e.g., antiparasitic effects) .
  • Steric and Electronic Effects : Bulky substituents (e.g., diphenylacetyl) reduce solubility but may improve binding affinity in hydrophobic enzyme pockets .
  • Green Synthesis : Maghnite-catalyzed routes for methacryloyl derivatives highlight eco-friendly alternatives to traditional methods .

Preparation Methods

Reaction Protocol:

  • Reagents :

    • Piperazine (1 eq)

    • Butoxyacetyl chloride (2.2 eq)

    • Triethylamine (2.2 eq) as HCl scavenger

    • Dichloromethane (DCM) or tetrahydrofuran (THF) as solvent

  • Procedure :

    • Piperazine is dissolved in anhydrous DCM under nitrogen at 0°C.

    • Butoxyacetyl chloride is added dropwise, followed by triethylamine.

    • The reaction is stirred at room temperature for 12–24 hours.

    • The mixture is washed with water, brine, and dried over MgSO₄.

    • The product is purified via silica gel chromatography (PE:EA = 3:1) or recrystallization from ethanol.

Yield : 75–89%
Key Characterization Data :

  • ¹H NMR (CDCl₃): δ 4.58 (s, 4H, CH₂CO), 3.45 (t, 4H, OCH₂), 2.41 (s, 6H, NCH₂), 1.55 (m, 8H, CH₂CH₂), 0.92 (t, 6H, CH₃).

  • HRMS : m/z 333.10440 [M + Na]⁺.

Solid-Phase Synthesis Using Piperazine-1-Ium Resin

To enhance selectivity and avoid over-acylation, a resin-supported method has been developed. This approach leverages the reduced nucleophilicity of the protonated piperazine nitrogen to achieve stepwise functionalization.

Reaction Protocol:

  • Resin Preparation :

    • Piperazine is adsorbed onto a weakly acidic cation-exchange resin (e.g., Purolite C 104 Plus) in methanol.

    • The resin-bound piperazine-1-ium is washed with acetone to remove unreacted starting material.

  • Acylation :

    • The resin is treated with butoxyacetic anhydride (1.5 eq) in acetone at 40°C for 6 hours.

    • The product is released from the resin by washing with ethanolic HCl, yielding the mono-acylated intermediate.

  • Second Acylation :

    • The intermediate is reacted with a second equivalent of butoxyacetyl chloride in DCM with triethylamine.

    • Final purification is achieved via recrystallization from isopropyl alcohol.

Yield : 68–72% (two-step)
Advantages :

  • Minimizes formation of mono- or tri-substituted byproducts.

  • Suitable for large-scale production.

Alternative Routes Using Carbodiimide Coupling

For laboratories lacking acyl chloride precursors, butoxyacetic acid can be activated in situ using carbodiimide reagents.

Reaction Protocol:

  • Activation :

    • Butoxyacetic acid (2.2 eq) is treated with EDCl (2.2 eq) and HOBt (0.2 eq) in DCM for 1 hour.

  • Coupling :

    • Piperazine (1 eq) is added, and the reaction is stirred at room temperature for 24 hours.

    • The mixture is filtered, concentrated, and purified via column chromatography.

Yield : 65–70%
Limitations :

  • Lower efficiency compared to acyl chloride route.

  • Requires strict anhydrous conditions.

Industrial-Scale Optimization

Patent data reveals a high-pressure hydrogenation method for batch production:

ParameterValue
CatalystRaney nickel
Temperature180–200°C
Pressure60 MPa H₂
SolventToluene
Reaction Time10 hours
Yield79%

This method avoids halogenated solvents and achieves >98% conversion of diethanolamine intermediates.

Purity and Analytical Considerations

Critical impurities include:

  • Mono-acylated byproduct : Controlled by maintaining a 2.2:1 acyl chloride/piperazine ratio.

  • Oxidation products : Mitigated via inert atmosphere (N₂/Ar) during reactions.

QC Methods :

  • HPLC : C18 column, MeCN/H₂O (70:30), retention time = 8.2 min.

  • Titration : Acid-base potentiometric titration confirms >99% purity .

Q & A

Q. What are the common synthetic routes for 1,4-bis(butoxyacetyl)piperazine, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves nucleophilic acyl substitution. Piperazine is reacted with butoxyacetyl chloride in anhydrous dichloromethane or tetrahydrofuran (THF) under nitrogen atmosphere. A base like triethylamine is added to neutralize HCl byproducts. For optimal yield:

  • Maintain a molar ratio of 1:2 (piperazine:butoxyacetyl chloride).
  • Stir at 0–5°C initially, then gradually warm to room temperature over 12 hours.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

Q. Which spectroscopic and analytical techniques are critical for characterizing 1,4-bis(butoxyacetyl)piperazine?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H NMR (400 MHz, DMSO-d6d_6) to confirm substituent integration and coupling patterns. 13^{13}C NMR identifies carbonyl (C=O, ~170 ppm) and piperazine ring carbons.
  • IR Spectroscopy : Detect carbonyl stretches (~1650–1750 cm1^{-1}) and C-O-C ether bonds (~1100 cm1^{-1}).
  • Elemental Analysis : Verify C, H, N composition (e.g., theoretical C: 62.0%, H: 8.7%, N: 8.4%).
  • X-ray Crystallography : Resolve crystal structure using SHELXL (single-crystal diffraction at 100 K, Mo-Kα radiation) .

Q. How can the antibacterial activity of this compound be evaluated in vitro?

Methodological Answer: Use the agar diffusion method:

  • Prepare Mueller-Hinton agar plates inoculated with E. coli, S. aureus, or B. subtilis.
  • Apply compound solutions (10–100 µg/mL in DMSO) to sterile filter paper discs.
  • Incubate at 37°C for 24 hours; measure inhibition zone diameters.
  • Compare with positive controls (e.g., ampicillin) and solvent blanks .

Advanced Research Questions

Q. How can computational methods predict the conformational stability and DNA-binding affinity of 1,4-bis(butoxyacetyl)piperazine?

Methodological Answer:

  • Conformational Analysis : Use Spartan06 with the AM1 semi-empirical method to identify low-energy conformers. Compare relative energies (kcal/mol) of chair vs. boat piperazine configurations .
  • Molecular Docking : Employ AutoDock Vina to dock the compound into DNA (PDB ID: 1BNA). Define a 40 Å × 40 Å × 40 Å grid around the minor groove. Analyze binding modes (e.g., hydrogen bonds, π-alkyl interactions) and calculate ΔG values (e.g., −7.5 kcal/mol for high-affinity binding) .

Q. How do substituent electronic effects (EWG vs. EDG) influence the bioactivity of piperazine derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Synthesize analogs with electron-withdrawing groups (EWG: Cl, NO2_2) or electron-donating groups (EDG: OCH3_3, CH3_3) at ortho, meta, or para positions.
  • In Vitro Assays : Compare inhibitory activity (e.g., IC50_{50}) against target enzymes (e.g., DPP-IV). EWG-substituted derivatives typically show enhanced activity due to increased electrophilicity. Ortho/para substitutions improve binding vs. meta .

Q. How can crystallographic data resolve contradictions in reported structural or activity data?

Methodological Answer:

  • X-ray Refinement : Use SHELXL to refine crystal structures. Address discrepancies (e.g., bond length variations) by re-examining thermal parameters and hydrogen bonding networks.
  • Validation Tools : Check CIF files with PLATON or Mercury to identify outliers (e.g., R-factor > 5%). Cross-reference with NMR/IR data to confirm functional group assignments .

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